molecular formula C15H21FN2O2 B1463228 tert-Butyl 3-(4-fluorophenyl)piperazine-1-carboxylate CAS No. 886767-25-5

tert-Butyl 3-(4-fluorophenyl)piperazine-1-carboxylate

Cat. No.: B1463228
CAS No.: 886767-25-5
M. Wt: 280.34 g/mol
InChI Key: CFBUTNFXRFULBP-UHFFFAOYSA-N
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Description

“tert-Butyl 3-(4-fluorophenyl)piperazine-1-carboxylate” is a chemical compound with the CAS Number: 886767-25-5 . It has a molecular weight of 280.34 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C15H21FN2O2/c1-15(2,3)20-14(19)18-9-8-17-13(10-18)11-4-6-12(16)7-5-11/h4-7,13,17H,8-10H2,1-3H3 . This indicates the molecular structure of the compound.


Physical and Chemical Properties Analysis

The compound has a melting point of 98-102°C . It has a predicted boiling point of 370.4±42.0 °C and a predicted density of 1.125±0.06 g/cm3 .

Scientific Research Applications

  • Synthesis and Characterization :

    • A study focused on synthesizing tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, characterizing it through spectroscopic methods, and evaluating its antibacterial and anthelmintic activity. The compound exhibited moderate anthelmintic activity (Sanjeevarayappa et al., 2015).
  • Crystal Structure Analysis :

    • Research involving the preparation of a sterically congested piperazine derivative, tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, using a modified Bruylants approach. This study highlights the novel chemistry of this compound, which possesses a pharmacologically useful core (Gumireddy et al., 2021).
  • Organic Intermediate and DFT Calculations :

    • tert-Butyl 4-(4-nitrophenyl)piperazine-1-carboxylate, an organic intermediate, was investigated through nucleophilic substitution reaction, spectroscopy, X-ray diffraction, and density functional theory (DFT) calculations. The study provided insights into the stability of its molecular structure and conformations (Yang et al., 2021).
  • Anticorrosive Behavior Study :

    • A study evaluated the anticorrosive activity of tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate for carbon steel in 1M HCl. The compound showed significant protection against corrosion, with an inhibition efficiency of 91.5% at 25 ppm (Praveen et al., 2021).
  • Pharmacological Research :

    • The compound was used in the synthesis of novel (4-piperidinyl)-piperazines as ACC1/2 non-selective inhibitors. This research is significant for understanding the role of fluorine-substituted tert-butoxycarbonyl groups in pharmacology (Chonan et al., 2011).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

tert-butyl 3-(4-fluorophenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O2/c1-15(2,3)20-14(19)18-9-8-17-13(10-18)11-4-6-12(16)7-5-11/h4-7,13,17H,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFBUTNFXRFULBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10672333
Record name tert-Butyl 3-(4-fluorophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886767-25-5
Record name tert-Butyl 3-(4-fluorophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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